molecular formula C20H20Br2N4O4 B12047789 N'~1~,N'~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide

Katalognummer: B12047789
Molekulargewicht: 540.2 g/mol
InChI-Schlüssel: FJPHPVKWFBATSY-ASIDMNOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features two 5-bromo-2-hydroxyphenyl groups attached to a hexanedihydrazide backbone through methylene linkages. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

The synthesis of N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hexanedihydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product in high yield and purity.

Analyse Chemischer Reaktionen

N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium thiocyanate.

    Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.

Wissenschaftliche Forschungsanwendungen

N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its ability to generate reactive oxygen species (ROS) through redox reactions can lead to oxidative stress in cells, which may contribute to its antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide can be compared with other similar compounds, such as:

    N’~1~,N’~6~-bis[(E)-(4-hydroxyphenyl)methylidene]hexanedihydrazide: This compound lacks the bromine atoms, which may result in different chemical reactivity and biological activities.

    N’~1~,N’~6~-bis[(E)-(4-dimethylaminophenyl)methylidene]hexanedihydrazide: The presence of dimethylamino groups can significantly alter the compound’s electronic properties and interactions with biological targets.

    N’~1~,N’~6~-bis[(E)-(2-methoxyphenyl)methylidene]hexanedihydrazide: The methoxy groups can influence the compound’s solubility and reactivity in various chemical reactions.

Eigenschaften

Molekularformel

C20H20Br2N4O4

Molekulargewicht

540.2 g/mol

IUPAC-Name

N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]hexanediamide

InChI

InChI=1S/C20H20Br2N4O4/c21-15-5-7-17(27)13(9-15)11-23-25-19(29)3-1-2-4-20(30)26-24-12-14-10-16(22)6-8-18(14)28/h5-12,27-28H,1-4H2,(H,25,29)(H,26,30)/b23-11+,24-12+

InChI-Schlüssel

FJPHPVKWFBATSY-ASIDMNOUSA-N

Isomerische SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O

Kanonische SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.